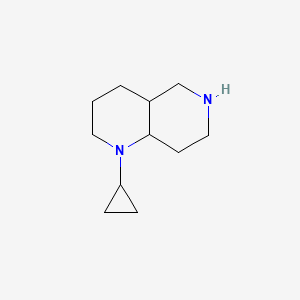

1-Cyclopropyl-decahydro-1,6-naphthyridine

Description

Structural Classification and Nomenclature of Naphthyridines

Naphthyridines constitute a fundamental class of bicyclic aromatic heterocycles characterized by the presence of two nitrogen atoms within a naphthalene-like framework. These compounds represent one of two major structural categories of diazanaphthalenes, distinguished from benzodiazines by having one nitrogen atom in each ring rather than both nitrogen atoms in the same ring. The systematic classification of naphthyridines is based on the positional relationship of the nitrogen atoms, leading to six distinct isomeric forms: 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.

The 1,6-naphthyridine isomer, which forms the core structure of 1-cyclopropyl-decahydro-1,6-naphthyridine, features nitrogen atoms at positions 1 and 6 of the bicyclic framework. This particular arrangement creates unique electronic and steric properties that distinguish it from other naphthyridine isomers. The molecular formula of the parent 1,6-naphthyridine is represented as C8H6N2, with a molecular weight of 130.15 g/mol. The structural characteristics of naphthyridines exhibit remarkable diversity in their physical properties, with melting points ranging from below 40°C for 1,6-naphthyridine to 114-115°C for 2,6-naphthyridine, demonstrating the significant influence of nitrogen positioning on molecular behavior.

The nomenclature system for naphthyridines follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the nitrogen-containing position and proceeds around the bicyclic framework. In the case of 1-cyclopropyl-decahydro-1,6-naphthyridine, the systematic name indicates complete saturation of the bicyclic core (decahydro) and the presence of a cyclopropyl substituent at the nitrogen atom in position 1. The compound possesses the molecular formula C11H20N2 with a molecular weight of 180.29 g/mol, as confirmed by multiple chemical databases.

Historical Development of Decahydro-1,6-naphthyridine Chemistry

The historical development of decahydronaphthyridine chemistry traces back to systematic efforts to reduce aromatic naphthyridine systems to their fully saturated analogs. Pioneering research in this field was documented in comprehensive studies that examined the reduction of various naphthyridine isomers using different methodological approaches. The preparation of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines was achieved through reduction using sodium and ethanol, establishing foundational synthetic protocols for accessing these saturated heterocyclic systems.

The development of selective reduction methodologies proved crucial for advancing decahydronaphthyridine chemistry. Research demonstrated that catalytic reduction using platinum oxide in acidic solution could produce separable mixtures of trans- and cis-decahydro-1,5-naphthyridine isomers, highlighting the stereochemical complexity inherent in these systems. These investigations established that stereochemical control could be achieved through careful selection of reduction conditions and catalytic systems. The ability to distinguish between stereoisomers using proton magnetic resonance spectroscopy represented a significant analytical advancement that facilitated further research in this area.

Alternative reduction strategies employed palladium on charcoal in ethanol, which provided access to partially reduced tetrahydro-derivatives rather than fully saturated systems. This methodology demonstrated substrate-dependent selectivity, with 1,5-, 1,6-, and 1,8-naphthyridines yielding corresponding 1,2,3,4-tetrahydro-derivatives, while 1,7-naphthyridine produced a separable mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-isomers. These findings established the foundation for understanding regioselectivity in naphthyridine reduction reactions and provided synthetic routes to various degrees of saturation within the naphthyridine framework.

The structural characterization of tetrahydronaphthyridines was accomplished through comprehensive analytical techniques including ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. These analytical developments were essential for establishing structure-property relationships and provided the methodological foundation for subsequent investigations into more complex substituted derivatives, including cyclopropyl-containing analogs.

Significance of Cyclopropyl-substituted Heterocycles in Chemical Research

Cyclopropyl-substituted heterocycles have gained significant attention in contemporary chemical research due to the unique properties imparted by the cyclopropyl moiety. The cyclopropane ring system exhibits distinctive characteristics including coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds measuring approximately 1.51 Å, enhanced π-character of carbon-carbon bonds, and carbon-hydrogen bonds that are shorter and stronger than those in alkanes. These structural features contribute to unique reactivity patterns and biological properties that make cyclopropyl-substituted compounds valuable in various research applications.

The strategic incorporation of cyclopropyl groups into heterocyclic frameworks addresses multiple challenges encountered in chemical research and development. The high carbon-hydrogen bond dissociation energy characteristic of cyclopropyl systems results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, as the energy required for initial hydrogen atom abstraction is significantly increased. This property has proven particularly valuable in pharmaceutical applications where metabolic stability is a critical consideration. Research has demonstrated that cyclopropyl substitution can effectively divert metabolic pathways, as exemplified by compounds where cyclopropyl rings reduce oxidative metabolism and improve half-life characteristics.

Contemporary synthetic methodologies have expanded the accessibility of cyclopropyl-substituted heterocycles through innovative approaches including aza-Heck-triggered carbon-hydrogen functionalization cascades. These methodologies enable the formation of ring-fused or spiro-fused cyclopropane systems within heterocyclic frameworks, providing access to structurally diverse compounds that are challenging to prepare through alternative synthetic routes. The development of specialized phosphorus ligand systems has proven essential for achieving high selectivity in these transformations, demonstrating the sophisticated level of control achievable in modern synthetic chemistry.

The cyclopropyl moiety functions as a versatile structural element that can modulate multiple molecular properties simultaneously. Research has identified cyclopropyl substitution as an effective strategy for enhancing potency, reducing off-target effects, increasing metabolic stability, improving membrane permeability, decreasing plasma clearance, and providing conformational restriction benefits. These multifaceted advantages have established cyclopropyl-substituted heterocycles as important targets for synthetic methodology development and applications research.

Current Research Status of 1-Cyclopropyl-decahydro-1,6-naphthyridine

Current research on 1-cyclopropyl-decahydro-1,6-naphthyridine reflects the compound's emergence as a significant target in heterocyclic chemistry and materials science applications. The compound is commercially available from multiple specialized chemical suppliers, indicating established synthetic routes and growing research interest. Chemical characterization data confirms the molecular formula as C11H20N2 with a molecular weight of 180.29 g/mol, and the compound typically appears as a powder suitable for research applications.

Synthetic accessibility of 1-cyclopropyl-decahydro-1,6-naphthyridine has been established through commercial availability, though detailed synthetic protocols for laboratory preparation remain limited in the published literature. The compound is catalogued with the Chemical Abstracts Service registry number 1423031-90-6, facilitating identification and procurement for research purposes. Computational chemistry data indicates favorable properties including a topological polar surface area of 15.27 Ų, a calculated logarithm of partition coefficient of 1.2227, two hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond.

Contemporary research interest in 1-cyclopropyl-decahydro-1,6-naphthyridine is evidenced by its inclusion in screening compound libraries and specialized chemical databases. The compound has been assigned catalog numbers across multiple chemical suppliers and is maintained under controlled storage conditions, typically sealed in dry environments at 2-8°C. These storage requirements suggest potential stability considerations that may influence its handling and application in research settings.

The International Union of Pure and Applied Chemistry name for the compound is 1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine, reflecting the complex stereochemical considerations inherent in this saturated bicyclic system. The Standard International Chemical Identifier represents the compound as InChI=1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2, providing a unique computational representation for database searches and structural analysis.

Properties

IUPAC Name |

1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSXGLLLAJTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2N(C1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Appropriate Precursors

The most common approach involves cyclization reactions of suitably substituted precursors, such as pyridines, pyridones, or aliphatic substrates, to form the naphthyridine core. These methods often utilize thermal or catalytic conditions to induce ring closure.

Cyclization of Pyridine Derivatives

Pyridine derivatives serve as pivotal starting materials, especially those bearing functional groups that facilitate intramolecular cyclization. For example, 4-chloropyridine derivatives substituted with appropriate side chains can undergo nucleophilic substitution followed by cyclization to produce the naphthyridine ring system.

Specific Synthesis Pathways for 1-Cyclopropyl-derivative

Synthesis via Cyclization of Cyclopropyl-Substituted Pyridine Precursors

- Starting Material: Cyclopropyl-substituted pyridine derivatives, such as 4-chloropyridines bearing a cyclopropyl group.

- Reaction Conditions: Nucleophilic substitution with amines or organometallic reagents, followed by intramolecular cyclization under thermal or catalytic conditions.

- Key Reagents: Alkylating agents, bases such as potassium tert-butoxide, and catalysts like palladium or copper complexes for facilitating cyclization.

- A notable method involves the use of cyclopropylamine derivatives reacting with halogenated pyridines. Under reflux with bases like potassium carbonate, the cyclopropylamine adds to the pyridine ring, followed by cyclization to form the naphthyridine core with a cyclopropyl substituent at the desired position.

Cyclization of Functionalized Aliphatic Precursors

- Starting Material: Linear or cyclic precursors containing both cyclopropyl groups and pyridine-like frameworks.

- Reaction Conditions: Heating with acid or base catalysts to promote ring closure.

- Reagents: Cyclopropyl halides or cyclopropyl carboxylic acids coupled with pyridine derivatives.

- Studies indicate that cyclopropylcarbinols or cyclopropyl ketones can be transformed into the target compound via cyclocondensation with suitable nitrogen sources under acidic or basic catalysis.

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Product Features | References |

|---|---|---|---|---|

| 1 | Cyclopropyl-substituted pyridine derivatives | Nucleophilic substitution, thermal or catalytic cyclization | 1,6-Naphthyridine core with cyclopropyl group | Patents and literature reviews |

| 2 | Cyclopropylcarbinols or ketones | Acid/base catalysis, heating | Cyclopropyl-functionalized naphthyridine | Experimental research articles |

| 3 | Linear aliphatic precursors with cyclopropyl groups | Organometallic coupling, reflux | Cyclopropyl-incorporated heterocyclic systems | Synthetic organic chemistry studies |

Research Findings and Notes

- Diverse Synthetic Routes: The synthesis of cyclopropyl derivatives of naphthyridines is achieved via multiple pathways, including nucleophilic aromatic substitution, cyclocondensation, and metal-catalyzed cyclizations.

- Key Challenges: Ensuring regioselectivity during cyclization and controlling the stereochemistry of the cyclopropyl group are critical.

- Catalytic Systems: Palladium, copper, and other transition metal catalysts have been employed to facilitate cyclization, especially in forming the fused heterocyclic system with the cyclopropyl substituent.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-decahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

1-Cyclopropyl-decahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-decahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can affect various cellular pathways, ultimately leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Saturation and Reactivity: Fully saturated derivatives (e.g., decahydro-1,6-naphthyridine) exhibit reduced reactivity toward electrophilic substitution compared to aromatic analogs like 1,6-naphthyridine .

Substituent Effects: Cyclopropyl and cyclopropylmethyl groups enhance lipophilicity, improving membrane permeability in drug candidates . Phenyl-substituted derivatives (e.g., 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine) are prone to demethylation and hydrogenolysis, enabling modular functionalization .

Hydrogenation and Halogenation:

- 1,6-Naphthyridine undergoes hydrogenation to yield partially saturated derivatives (e.g., 1,2-dihydro-1,6-naphthyridine) or fully saturated decahydro analogs . Bromination produces mono- (3-bromo, 8-bromo) and di-substituted (3,8-dibromo) derivatives, with regioselectivity influenced by reaction conditions .

Dealkylation and Demethylation:

- Benzyl or methyl-substituted derivatives (e.g., 6-benzyl-3-methyl-4) undergo hydrogenolysis to yield simpler tetrahydro-naphthyridines . In contrast, the cyclopropyl group’s stability may hinder similar dealkylation in 1-cyclopropyl-decahydro-1,6-naphthyridine .

Pharmacological Relevance

- Tetrahydro-1,6-naphthyridine derivatives are potent PTP1B inhibitors, with EC₅₀ values as low as 2 nM . The cyclopropyl variant’s steric bulk and lipophilicity may enhance target binding affinity and metabolic stability compared to non-substituted analogs.

- 6-(Cyclopropylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine exemplifies the use of cyclopropyl groups to optimize pharmacokinetic profiles in medicinal chemistry .

Biological Activity

1-Cyclopropyl-decahydro-1,6-naphthyridine is a bicyclic compound belonging to the naphthyridine family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropyl-decahydro-1,6-naphthyridine features a cyclopropyl group attached to a decahydro-1,6-naphthyridine core. Its unique structure contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of naphthyridine, including 1-cyclopropyl-decahydro-1,6-naphthyridine, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Naphthyridine derivatives have been shown to induce apoptosis in various cancer cell lines by intercalating into DNA and modulating cell cycle regulation. This leads to the downregulation of oncogenes and upregulation of tumor suppressor genes.

- Case Studies : In vitro studies demonstrated that certain naphthyridine derivatives had IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cell lines (H1299 and A549) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Research Findings : Studies have shown that naphthyridine derivatives possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Mechanism : Naphthyridines may exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory processes.

- Findings : Animal models have indicated that these compounds can reduce oxidative stress markers in neurodegenerative conditions .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; DNA intercalation | IC50 values: 10.47 - 15.03 μg/mL against cancer cells |

| Antimicrobial | Disrupts cell membranes | Effective against various bacterial strains |

| Neuroprotective | Reduces oxidative stress | Decreased markers of neuroinflammation in models |

Q & A

Basic: What are the primary synthetic routes for 1-Cyclopropyl-decahydro-1,6-naphthyridine?

Methodological Answer:

The synthesis of 1,6-naphthyridine derivatives typically involves cyclization or hydrogenation strategies. A key route involves the reduction of 1,6-naphthyridine using sodium/ethanol followed by hydrogenation over platinum oxide, yielding trans-decahydro-1,6-naphthyridine (65% yield) . Alternative methods include:

- Cyclocondensation : 1-Methyl-4-piperidone reacts with 2-cyanothiophenecarboxamide and 2-thiophenecarboxaldehyde under Na₂S₂O₃ and Et₃N in EtOH (reflux, 30 min), forming substituted hexahydro-1,6-naphthyridines (64% yield) .

- Multicomponent Reactions : 2,4-Piperidinedione with methyl 3-aminovalerate and nitrobenzaldehyde in MeOH (reflux, 7 h) produces methyl carboxylate derivatives (65% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.